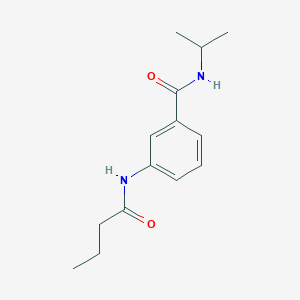

3-(butyrylamino)-N-isopropylbenzamide

Description

3-(Butyrylamino)-N-isopropylbenzamide is an organic compound with the molecular formula C₁₄H₂₀N₂O₂ (exact mass: 248.15 g/mol). Structurally, it consists of a benzamide backbone substituted with a butyrylamino group (–NH–CO–(CH₂)₂CH₃) at the 3-position and an isopropyl group (–N–(CH(CH₃)₂)) on the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to β-adrenergic receptor antagonists (β-blockers), where the N-isopropylbenzamide moiety is a common pharmacophore . The butyryl side chain may influence lipophilicity and metabolic stability, critical for drug bioavailability.

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

3-(butanoylamino)-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C14H20N2O2/c1-4-6-13(17)16-12-8-5-7-11(9-12)14(18)15-10(2)3/h5,7-10H,4,6H2,1-3H3,(H,15,18)(H,16,17) |

InChI Key |

ASLVWJKZTXXIRM-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C |

Canonical SMILES |

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-(butyrylamino)-N-isopropylbenzamide, we compare it with three analogs (Table 1) and discuss their structural, physicochemical, and functional differences.

Table 1: Structural and Molecular Comparison

Functional Implications of Substituents

- Butyrylamino vs. Bromoacetyl: The butyryl group in this compound enhances lipophilicity (logP ~2.5), favoring membrane permeability. In contrast, the bromoacetyl analog introduces an electrophilic bromine atom, enabling covalent bonding with nucleophilic residues (e.g., cysteine thiols) in target proteins. This property is exploited in irreversible enzyme inhibitors or radiopharmaceuticals (e.g., bromine-76 for PET imaging) .

Chlorobenzoyl Substitution :

The chlorobenzoyl variant (C₁₇H₁₇ClN₂O₂) incorporates a chlorine atom on the benzoyl ring, which increases molecular rigidity and enhances π-π stacking interactions with aromatic residues in receptor binding pockets. This modification is common in kinase inhibitors, where halogen bonds improve target affinity .Parent Compound (N-Isopropylbenzamide) : The unsubstituted N-isopropylbenzamide serves as a baseline for SAR studies. Its simplicity allows for easy functionalization, but its lack of side chains limits bioavailability and target engagement compared to derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.